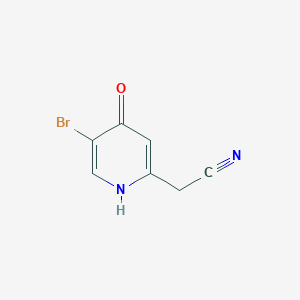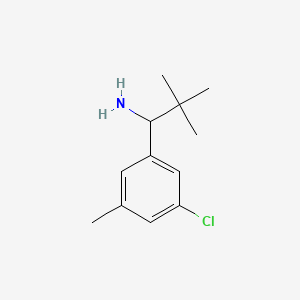
Sodium 2-methyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is a sodium salt derivative of 2-methyl-1H-pyrrole-3-carboxylic acid, which is known for its diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide, forming the sodium salt. The reaction can be represented as follows:
2-methyl-1H-pyrrole-3-carboxylic acid+NaOH→Sodium 2-methyl-1H-pyrrole-3-carboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce various reduced pyrrole compounds.
Applications De Recherche Scientifique
Sodium 2-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 2-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in redox reactions. These interactions can influence cellular processes and biochemical pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-acetyl-1H-pyrrole-3-carboxylate
- Methyl 1H-pyrrole-2-carboxylate
- 2-methyl-1H-pyrrole-3-carboxylic acid
Uniqueness
Sodium 2-methyl-1H-pyrrole-3-carboxylate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its non-sodium counterparts. Its specific structure and reactivity also make it a valuable compound in various synthetic and industrial processes.
Propriétés
Formule moléculaire |
C6H6NNaO2 |
|---|---|
Poids moléculaire |
147.11 g/mol |
Nom IUPAC |
sodium;2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C6H7NO2.Na/c1-4-5(6(8)9)2-3-7-4;/h2-3,7H,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
MILRLMNHPDXKFQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CN1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


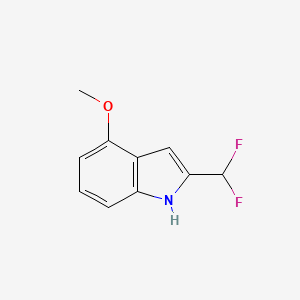
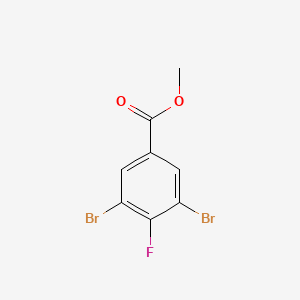

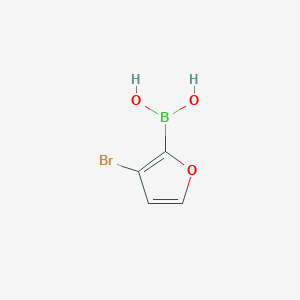
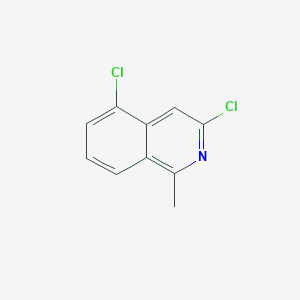
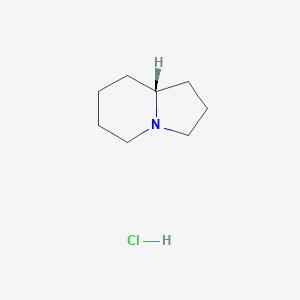

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)

![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)

